molecular formula C15H22N4O4 B1147356 [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate CAS No. 174455-55-1

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate

Cat. No.: B1147356
CAS No.: 174455-55-1
M. Wt: 322.36 g/mol
InChI Key: NLTCMPQBQCXKHK-JTQLQIEISA-N
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Description

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate, also known as this compound, is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The compound [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can be synthesized through a multi-step process involving protection and deprotection of functional groups, as well as nucleophilic substitution reactions.", "Starting Materials": ["Adenosine", "Hexanoic acid", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Methanol", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate"], "Reaction": ["1. Adenosine is first protected by reacting with hexanoic acid in the presence of acetic anhydride and triethylamine to form the hexanoate ester of adenosine.", "2. The hexanoate ester is then reacted with dimethylformamide and sodium bicarbonate to form the corresponding hexanoate amide.", "3. The amide is then protected by reacting with acetic anhydride and triethylamine to form the corresponding acetamide.", "4. The acetamide is then reacted with hydrochloric acid to remove the acetyl protecting group and form the corresponding amine.", "5. The amine is then reacted with 3,7-dimethyl-2,6-dioxopurine in the presence of sodium bicarbonate to form the desired compound.", "6. The compound is then deprotected by reacting with methanol and hydrochloric acid to remove the hexanoate and acetamide protecting groups.", "7. The product is purified by extraction with ethyl acetate and drying over sodium chloride."] }

CAS No.

174455-55-1

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

[(2S)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate

InChI

InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3/t10-/m0/s1

InChI Key

NLTCMPQBQCXKHK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C

Synonyms

1-[5-(Acetyloxy)hexyl]-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione; 

Origin of Product

United States

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